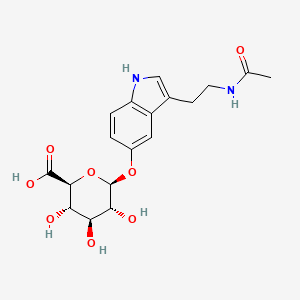

n-Acetylserotonin glucuronide

Descripción general

Descripción

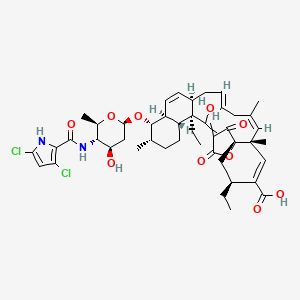

N-Acetylserotonin glucuronide (NASG) is a metabolite of the neurotransmitter serotonin. It has been studied extensively in recent years due to its potential therapeutic applications in the treatment of various conditions. NASG is synthesized in the body by the action of the enzyme acetylserotonin O-methyltransferase (ASMT). NASG is also produced in the laboratory by the action of glucuronidation enzymes.

Aplicaciones Científicas De Investigación

Metabolomic Analysis in Mice

n-Acetylserotonin glucuronide: is a metabolite of melatonin and has been studied for its role in the metabolism of this hormone in mice. A metabolomic analysis of urine samples from control and melatonin-treated mice identified n-Acetylserotonin glucuronide as one of the metabolites, indicating its potential as a biomarker for melatonin metabolism and pineal activity .

Renoprotective Effects

Research suggests that melatonin and its metabolites, including n-Acetylserotonin glucuronide , may have renoprotective effects. Melatonin is known to play a role as an antioxidant, free radical scavenger, and cytoprotective agent, which implies that its metabolites could also contribute to these protective effects in kidney diseases .

Neuroprotective Properties

n-Acetylserotonin glucuronide: and its derivatives have been investigated for their neuroprotective properties. Studies indicate that they can exert effects by inhibiting oxidative stress, anti-apoptosis, regulating autophagy dysfunction, and anti-inflammatory actions. This points to potential applications in neurodegenerative disease research and therapy .

Mecanismo De Acción

Target of Action

n-Acetylserotonin glucuronide is derived from n-Acetylserotonin (NAS), which is known to act as a melatonin receptor agonist and an agonist of the TrkB . The primary targets of NAS are the melatonin receptors MT1, MT2, and MT3 . These receptors are involved in various physiological processes, including the regulation of circadian rhythms and mood .

Mode of Action

NAS interacts with its targets, the melatonin receptors, by acting as an agonist . This means it binds to these receptors and activates them, triggering a series of biochemical reactions. NAS also acts as a potent TrkB receptor agonist , which plays a crucial role in the nervous system by promoting the survival and differentiation of neurons .

Biochemical Pathways

NAS is a chemical intermediate in the endogenous production of melatonin from serotonin . It is produced from serotonin in a reaction catalyzed by the enzyme N-acetyltransferase (AANAT), and then it is converted to melatonin in a reaction catalyzed by the enzyme hydroxyindole-O-methyltransferase (HIOMT) .

Pharmacokinetics

It is known that nas, the precursor of n-acetylserotonin glucuronide, is a naturally occurring compound found in animals, plants, and microbes . This suggests that it is likely to be well-absorbed and distributed in the body.

Result of Action

NAS has been shown to have antidepressant, neurotrophic, and cognition-enhancing effects . It induces the proliferation of neural progenitor cells (NPCs) in adult mice, and this effect is thought to be TrkB-dependent . NAS also has potent antioxidant properties and has been shown to protect against oxidant damage .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O8/c1-8(21)19-5-4-9-7-20-12-3-2-10(6-11(9)12)27-18-15(24)13(22)14(23)16(28-18)17(25)26/h2-3,6-7,13-16,18,20,22-24H,4-5H2,1H3,(H,19,21)(H,25,26)/t13-,14-,15+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKQFNYKSNWOTC-RNGZQALNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Acetylserotonin glucuronide | |

CAS RN |

18430-06-3 | |

| Record name | N-Acetylserotonin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018430063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLSEROTONIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUG64S3DC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of N-acetylserotonin glucuronide in melatonin metabolism, and how does its production differ between humans and mice?

A1: N-acetylserotonin glucuronide is a metabolite of melatonin, produced through a pathway involving 6-hydroxylation of melatonin to 6-hydroxymelatonin, followed by deacetylation to N-acetylserotonin, and finally, glucuronidation [, ]. While both humans and mice metabolize melatonin through these pathways, a key difference lies in the final conjugation step. In humans, sulfation is favored, leading to the formation of N-acetylserotonin sulfate as the primary product. Conversely, mice predominantly exhibit glucuronidation, resulting in higher levels of N-acetylserotonin glucuronide in their urine []. This difference highlights species-specific variations in phase II metabolism of melatonin.

Q2: The study mentions a novel melatonin metabolite, "metabolite X." How does the identification of this metabolite contribute to our understanding of melatonin metabolism?

A2: The discovery of metabolite X, produced through O-demethylation, 6-hydroxylation, and sulfation of melatonin, expands our understanding of the enzyme-dependent pathways involved in human melatonin metabolism []. This finding suggests that melatonin metabolism is more complex than previously thought and might involve additional, yet to be characterized, enzymes and pathways. Further research into metabolite X's formation and potential biological activity could provide valuable insights into the pharmacological effects of melatonin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)

![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)